1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)-
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Overview
Description
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of three nitrogen atoms in the ring and a 2,3,5-trichlorophenyl group attached to the 6th position of the triazine ring. Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- can be achieved through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . This reaction typically requires specific reaction conditions, such as the presence of a suitable solvent and a catalyst. Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or metal-based catalysis to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions . Common reagents used in these reactions include amines, phenols, and halides. For example, the compound can react with phenol to form 2,4,6-Tris(phenoxy)-1,3,5-triazine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of various biologically active molecules . In biology and medicine, triazine derivatives have been identified as potential antifungal, anticancer, antiviral, and antitumor agents . Additionally, the compound is used in the development of materials with specific electronic properties, such as photocatalysts and heterogeneous catalysts .
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in various biochemical reactions . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- can be compared with other triazine derivatives, such as 1,3,5-triazine and 1,2,3-triazine . While all these compounds share a common triazine ring structure, they differ in the positions of the nitrogen atoms and the substituents attached to the ring. This compound is unique due to the presence of the 2,3,5-trichlorophenyl group, which imparts specific chemical and biological properties . Similar compounds include 2,4,6-tris(phenoxy)-1,3,5-triazine and 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine .
Properties
CAS No. |
227604-18-4 |
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Molecular Formula |
C9H5Cl3N4 |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C9H5Cl3N4/c10-4-1-5(7(12)6(11)2-4)8-9(13)14-3-15-16-8/h1-3H,(H2,13,14,15) |
InChI Key |
GQAGSZGQRVMXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(N=CN=N2)N)Cl)Cl)Cl |
Origin of Product |
United States |
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